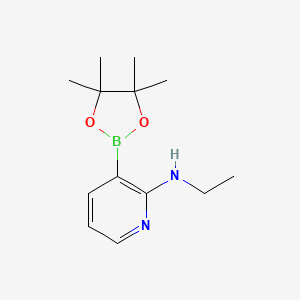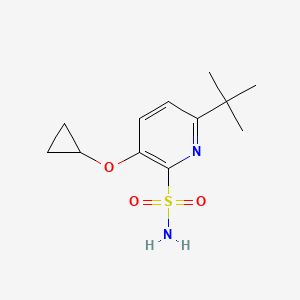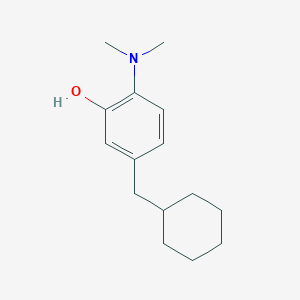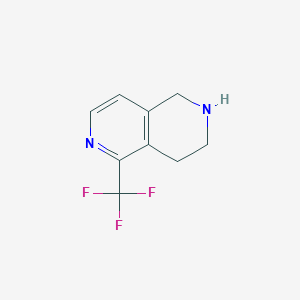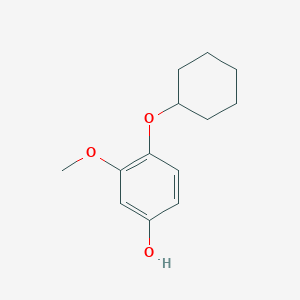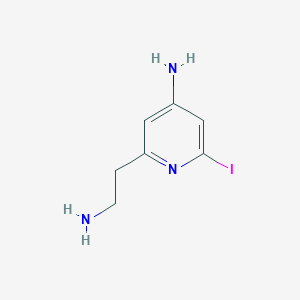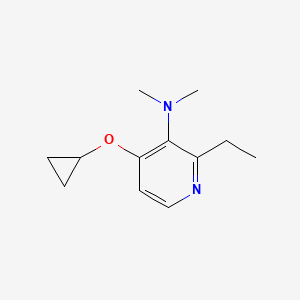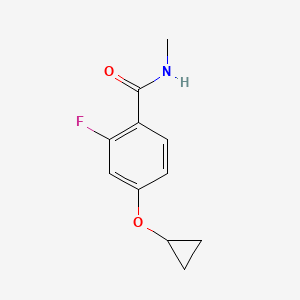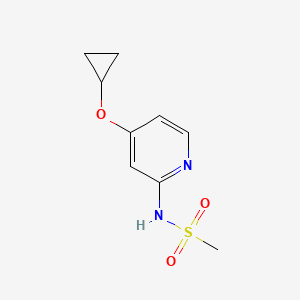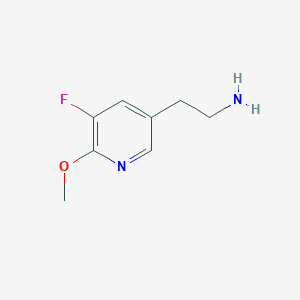
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine is a chemical compound with the molecular formula C8H11FN2O and a molecular weight of 170.18 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both fluorine and methoxy functional groups
Métodos De Preparación
One common method for synthesizing fluorinated pyridines involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide
Análisis De Reacciones Químicas
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine or methoxy groups are replaced by other functional groups using appropriate nucleophiles.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The presence of the fluorine and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects .
Comparación Con Compuestos Similares
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine can be compared with other similar compounds, such as:
2-Fluoro-6-methoxypyridine: This compound lacks the ethanamine side chain and has different chemical properties and applications.
(5-Fluoro-6-methoxypyridin-3-yl)methanamine: Similar to the target compound but with a methanamine group instead of an ethanamine group.
(3-fluoro-6-methoxypyridin-2-yl)methanamine: Another related compound with a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11FN2O |
|---|---|
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
2-(5-fluoro-6-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11FN2O/c1-12-8-7(9)4-6(2-3-10)5-11-8/h4-5H,2-3,10H2,1H3 |
Clave InChI |
YZELVHMISWELPP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)CCN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


